molecular formula C8H7BrFNO3 B8308433 2-Fluoro-4-bromo-5-methoxycarbonyloxianiline

2-Fluoro-4-bromo-5-methoxycarbonyloxianiline

Cat. No. B8308433
M. Wt: 264.05 g/mol
InChI Key: GNFAEUBYMSCKOZ-UHFFFAOYSA-N
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Patent
US04902337

Procedure details

Platinum dioxide (1.0 g) was added to a solution of 2-fluoro-4-bromo-5-methoxycarbonyloxinitrobenzene (30.4 g, 0.1 mol) in ethanol (300 ml) and the solution was stirred in normal atmospheric pressure of hydrogen until absorption of hydrogen was terminated. After completion of the reaction, the catalyst was removed by filtration and the solvent was removed by distillation from the filtrate to give a brown solid (28.0 g) of 2-fluoro-4-bromo-5-methoxycarbonyloxianiline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([Br:8])[C:5]([O:9][C:10]([O:12][CH3:13])=[O:11])=[CH:4][C:3]=1[N+:14]([O-])=O.[H][H]>C(O)C.[Pt](=O)=O>[F:1][C:2]1[CH:7]=[C:6]([Br:8])[C:5]([O:9][C:10]([O:12][CH3:13])=[O:11])=[CH:4][C:3]=1[NH2:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
30.4 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)Br)OC(=O)OC)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was terminated
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation from the filtrate

Outcomes

Product
Name
Type
product
Smiles
FC1=C(N)C=C(C(=C1)Br)OC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: CALCULATEDPERCENTYIELD 106%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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